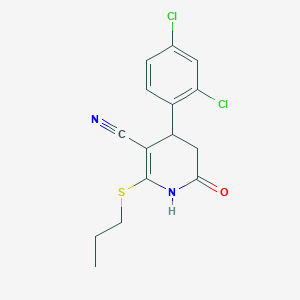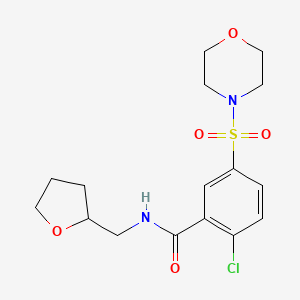![molecular formula C19H22FN3O B5203124 N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine, also known as FP-3, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. The purpose of
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been studied for its potential in various scientific research applications, including drug addiction, Parkinson's disease, and schizophrenia. N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. In Parkinson's disease, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve motor function in animal models, suggesting that it may be a potential treatment for this disorder. In schizophrenia, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve cognitive function in animal models, suggesting that it may be a potential treatment for cognitive deficits associated with this disorder.
Mecanismo De Acción
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By blocking the activity of dopamine at D3 receptors, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine can modulate these functions.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. In addition, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to modulate the release of dopamine in the brain, suggesting that it may have potential in the treatment of dopamine-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target D3 receptors. This can be useful in studying the role of D3 receptors in various functions. One limitation of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it may have off-target effects, which means it may affect other receptors or functions in addition to D3 receptors.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. One direction is to further explore its potential in the treatment of drug addiction, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential in other dopamine-related disorders, such as depression and anxiety. Additionally, future research could focus on developing more selective and potent D3 receptor antagonists, which could have even greater potential in scientific research and clinical applications.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 2-pyridinecarboxaldehyde to form 4-fluoro-N-(2-pyridyl)aniline. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to form N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-15-6-8-17(9-7-15)22-18-5-3-13-23(14-18)19(24)11-10-16-4-1-2-12-21-16/h1-2,4,6-9,12,18,22H,3,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWKMJIPWMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)

![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
